

# An In-Depth Technical Guide to Aleglitazar: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Aleglitazar |
| Cat. No.:      | B3328504    |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Aleglitazar** is a dual peroxisome proliferator-activated receptor (PPAR) agonist with a balanced affinity for both PPAR $\alpha$  and PPAR $\gamma$  subtypes. Developed for the potential treatment of type 2 diabetes mellitus (T2DM) with coexisting dyslipidemia, it represents a therapeutic strategy aimed at simultaneously managing hyperglycemia and lipid abnormalities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro/in vivo pharmacological properties of **Aleglitazar**. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development in this area. Although the clinical development of **Aleglitazar** was discontinued, the wealth of data generated provides valuable insights into the pharmacology of dual PPAR agonists.

## Chemical Structure and Physicochemical Properties

**Aleglitazar**, with the IUPAC name (2S)-2-Methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid, is a synthetic  $\alpha$ -alkoxy- $\beta$ -arylpropionic acid derivative.<sup>[1]</sup>

Table 1: Chemical and Physicochemical Properties of **Aleglitazar**

| Property          | Value                                                                                                 | Reference(s) |
|-------------------|-------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | (2S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid | [1]          |
| CAS Number        | 475479-34-6                                                                                           | [2]          |
| Molecular Formula | C <sub>24</sub> H <sub>23</sub> NO <sub>5</sub> S                                                     | [2]          |
| Molecular Weight  | 437.51 g/mol                                                                                          | [2]          |
| SMILES            | CC1=C(CCOc2ccc(C--INVALID-LINK--C(O)=O)c3c2C=CS3)N=C(c4cccc4)O1                                       | [1]          |
| Melting Point     | 146-147 °C                                                                                            |              |
| Solubility        | DMSO: ≥ 50 mg/mL (114.28 mM)                                                                          | [3]          |
|                   | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.57 mM)                                   | [3]          |
| pKa (Predicted)   | 3.82 (most acidic)                                                                                    |              |
| LogP (Predicted)  | 4.4                                                                                                   |              |

## Mechanism of Action: Dual PPAR $\alpha$ /PPAR $\gamma$ Agonism

**Aleglitazar** functions as a potent and balanced agonist for both PPAR $\alpha$  and PPAR $\gamma$  nuclear receptors.<sup>[4]</sup> These receptors act as ligand-activated transcription factors that regulate the expression of a wide array of genes involved in glucose and lipid metabolism, as well as inflammation.<sup>[5]</sup>

Upon activation by a ligand such as **Aleglitazar**, the PPAR receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-

RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[6][7]

- PPAR $\alpha$  Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPAR $\alpha$  activation leads to the upregulation of genes involved in fatty acid uptake,  $\beta$ -oxidation, and lipoprotein metabolism. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[5]
- PPAR $\gamma$  Activation: Highly expressed in adipose tissue, PPAR $\gamma$  is a master regulator of adipogenesis. Its activation enhances insulin sensitivity, promotes glucose uptake in peripheral tissues, and modulates the expression of adipokines.[5]

The dual agonism of **Aleglitazar** is designed to provide a comprehensive therapeutic effect by simultaneously addressing the dyslipidemia (via PPAR $\alpha$ ) and insulin resistance (via PPAR $\gamma$ ) commonly observed in patients with T2DM.[8]

## In Vitro Pharmacology

### Binding Affinity and Potency

**Aleglitazar** demonstrates high-affinity binding and potent activation of both human PPAR $\alpha$  and PPAR $\gamma$ . The balanced nature of its dual agonism is a key feature of its pharmacological profile.

Table 2: In Vitro Binding Affinity and Potency of **Aleglitazar**

| Assay Type       | Receptor Subtype | Species      | Value | Reference(s) |
|------------------|------------------|--------------|-------|--------------|
| EC <sub>50</sub> | PPAR $\alpha$    | Human        | 5 nM  | [4]          |
| PPAR $\gamma$    | Human            | 9 nM         | [4]   |              |
| PPAR $\alpha$    | Rat              | 2.26 $\mu$ M | [3]   |              |
| PPAR $\alpha$    | Mouse            | 2.34 $\mu$ M | [3]   |              |
| IC <sub>50</sub> | PPAR $\alpha$    | Human        | 38 nM | [3]          |
| PPAR $\gamma$    | Human            | 19 nM        | [3]   |              |

## Experimental Protocols

This assay quantifies the ability of a compound to activate PPAR-mediated gene transcription.

- Cell Line: Baby Hamster Kidney cells (BHK21).
- Methodology:
  - BHK21 cells are cultured in DMEM with 10% fetal bovine serum.
  - Cells are seeded in 6-well plates and co-transfected with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPAR $\alpha$  or PPAR $\gamma$ , and a reporter plasmid containing a GAL4 upstream activating sequence driving a luciferase reporter gene. A  $\beta$ -galactosidase expression vector is also co-transfected for normalization.
  - After a 4-hour incubation with the transfection mix, cells are treated with varying concentrations of **Aleglitazar** or a vehicle control.
  - Following a 24-hour incubation period, cells are lysed.
  - Luciferase activity in the cell lysates is measured using a luminometer.
  - $\beta$ -galactosidase activity is measured to normalize for transfection efficiency.

- EC<sub>50</sub> values are calculated from the dose-response curves.[\[4\]](#)

This assay measures the ligand-dependent interaction between a PPAR and a cofactor peptide.

- Methodology:

- A GST-tagged PPAR ligand-binding domain (LBD) is incubated with a terbium-labeled anti-GST antibody (donor fluorophore) and a fluorescently labeled cofactor peptide (acceptor fluorophore) in the presence of varying concentrations of **Aleglitazar**.
- Binding of the ligand to the LBD induces a conformational change that promotes the recruitment of the cofactor peptide.
- This brings the donor and acceptor fluorophores into close proximity, resulting in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- The TR-FRET signal is measured, and EC<sub>50</sub> values are determined from the dose-response curves.[\[4\]](#)

## In Vivo Pharmacology and Pharmacokinetics

Preclinical and clinical studies have demonstrated the efficacy of **Aleglitazar** in improving glycemic control and lipid profiles.

Table 3: Summary of In Vivo Effects of **Aleglitazar**

| Species       | Model                                               | Key Findings                                                                                                                   | Reference(s) |
|---------------|-----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|--------------|
| Rhesus Monkey | Obese, hypertriglyceridemic, insulin-resistant      | Reduced triglycerides by 89%, increased HDL-C by 125%, improved insulin sensitivity by 60%.                                    | [9]          |
| Human         | Type 2 Diabetes                                     | Dose-dependent improvements in fasting and postprandial glucose, insulin resistance, and lipid parameters.                     | [10]         |
| Human         | Type 2 Diabetes with recent Acute Coronary Syndrome | Increased incidence of adverse events (bone fractures, heart failure, gastrointestinal bleeding) leading to trial termination. | [9]          |

## Pharmacokinetics

- Absorption: **Aleglitazar** is orally bioavailable.
- Metabolism: **Aleglitazar** is metabolized, and co-administration with clopidogrel (a moderate CYP2C8 inhibitor) has been shown to increase its plasma exposure, suggesting that CYP2C8 is involved in its metabolism.
- Excretion: Information on the excretion of **Aleglitazar** is limited in the provided search results.

## Signaling Pathways and Gene Regulation

The activation of PPAR $\alpha$  and PPAR $\gamma$  by **Aleglitazar** initiates a cascade of transcriptional events that underlie its therapeutic effects.

## PPAR $\alpha$ Signaling Pathway

Activation of PPAR $\alpha$  by **Aleglitazar** leads to the upregulation of genes involved in fatty acid metabolism, such as:

- Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of fatty acids into the mitochondria for  $\beta$ -oxidation.
- Acyl-CoA Oxidase (ACOX1): The first and rate-limiting enzyme of the peroxisomal fatty acid  $\beta$ -oxidation pathway.
- Lipoprotein Lipase (LPL): Hydrolyzes triglycerides in lipoproteins, releasing fatty acids for uptake by tissues.
- Apolipoproteins A-I and A-II (APOA1, APOA2): Major protein components of HDL, involved in reverse cholesterol transport.

## PPAR $\gamma$ Signaling Pathway

**Aleglitazar**-mediated activation of PPAR $\gamma$  influences the expression of genes such as:

- Fatty Acid Binding Protein 4 (FABP4/aP2): Involved in the intracellular transport of fatty acids in adipocytes.
- Glucose Transporter Type 4 (GLUT4): Facilitates insulin-stimulated glucose uptake into muscle and adipose tissue.
- Adiponectin: An adipokine that enhances insulin sensitivity and has anti-inflammatory properties.
- CD36: A fatty acid translocase involved in the uptake of long-chain fatty acids.

[Click to download full resolution via product page](#)

Caption: **Aleglitazar's dual PPAR $\alpha$ / $\gamma$  signaling pathway.**

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based PPAR transactivation assay used to characterize the activity of compounds like **Aleglitazar**.



[Click to download full resolution via product page](#)

Caption: Workflow for a PPAR transactivation assay.

## Conclusion

**Aleglitazar** is a well-characterized dual PPAR $\alpha$ / $\gamma$  agonist that exhibits a potent and balanced activity profile. Its ability to simultaneously modulate lipid and glucose metabolism through the activation of both PPAR subtypes provided a strong rationale for its development as a therapy for T2DM. While its clinical development was halted due to safety concerns in a specific patient population, the extensive preclinical and clinical data available for **Aleglitazar** continue to be a valuable resource for researchers in the field of metabolic diseases and nuclear receptor pharmacology. The detailed information on its chemical properties, mechanism of action, and effects on gene expression presented in this guide serves to facilitate a deeper understanding of this compound and the broader class of dual PPAR agonists.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Aleglitazar - Wikipedia [en.wikipedia.org]
- 2. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aleglitazar | PPAR | TargetMol [targetmol.com]
- 4. Comparative Molecular Profiling of the PPAR $\alpha$ / $\gamma$  Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Aleglitazar, a dual PPAR $\alpha$  and PPAR $\gamma$  agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aleglitazar | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalaria.pharmacology.org]
- 10. Aleglitazar, a dual peroxisome proliferator-activated receptor- $\alpha$ / $\gamma$  agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings

from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-Depth Technical Guide to Aleglitazar: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3328504#chemical-structure-and-properties-of-aleglitazar>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)